

# An In-depth Technical Guide to Azido-PEG5-amine

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## Compound of Interest

Compound Name: Azido-PEG5-amine

CAS No.: 516493-93-9

Cat. No.: B1666434

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and functional characteristics of **Azido-PEG5-amine**, a heterobifunctional linker critical in modern biochemical and pharmaceutical research.

## Introduction

**Azido-PEG5-amine** is a polyethylene glycol (PEG)-based derivative that serves as a versatile linker molecule.<sup>[1][2]</sup> It is characterized by two distinct terminal functional groups: a primary amine (-NH<sub>2</sub>) on one end and an azide (-N<sub>3</sub>) on the other.<sup>[2][3][4]</sup> The central PEG5 chain is a hydrophilic spacer composed of five repeating ethylene glycol units, which enhances the solubility of the molecule in aqueous media.<sup>[3][4]</sup>

This unique bifunctional nature makes **Azido-PEG5-amine** an invaluable tool in bioconjugation, chemical biology, and drug development. It is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.<sup>[1]</sup>

## Chemical and Physical Properties

The key physicochemical properties of **Azido-PEG5-amine** are summarized below. This data is essential for its application in experimental design, including reaction stoichiometry and purification protocols.

Property	Value	Reference
Chemical Formula	C <sub>12</sub> H <sub>26</sub> N <sub>4</sub> O <sub>5</sub>	[3][4]
Molecular Weight	306.4 g/mol	[3][4]
CAS Number	516493-93-9	[1][3]
Purity	Typically ≥98%	[3][4]
Solubility	Soluble in Water, DMSO, DCM, DMF	[3]
Appearance	Varies (often a solid or oil)	
Storage Condition	-20°C	[3]

## Core Chemical Structure and Reactivity

The structure of **Azido-PEG5-amine** is defined by its three core components: a primary amine group, a pentaethylene glycol spacer, and a terminal azide group.

- Amine Group (-NH<sub>2</sub>):** This functional group is a nucleophile that readily reacts with various electrophiles. It is commonly used for conjugation to molecules containing carboxylic acids (often activated as NHS esters) or carbonyls (aldehydes, ketones) through amide bond formation or reductive amination.[2][3][4]
- Azide Group (-N<sub>3</sub>):** The azide is a key functional group for "click chemistry," a set of biocompatible and highly efficient reactions. It allows for specific ligation to molecules containing alkyne groups via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cycloalkynes (e.g., DBCO, BCN) via the strain-promoted alkyne-azide cycloaddition (SPAAC), which forms a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2][3]

- **PEG5 Spacer:** The hydrophilic chain of five repeating ethylene glycol units separates the two reactive ends. This spacer enhances the aqueous solubility of the resulting conjugate and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

The precise chemical structure is 1-amino-17-azido-3,6,9,12,15-pentaoxaheptadecane.

## Visualization of Chemical Structure

The following diagram illustrates the molecular structure of **Azido-PEG5-amine**, highlighting the arrangement of its functional groups and the PEG spacer.



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Caption: Chemical structure of **Azido-PEG5-amine**.

## Experimental Protocols: Structural Verification

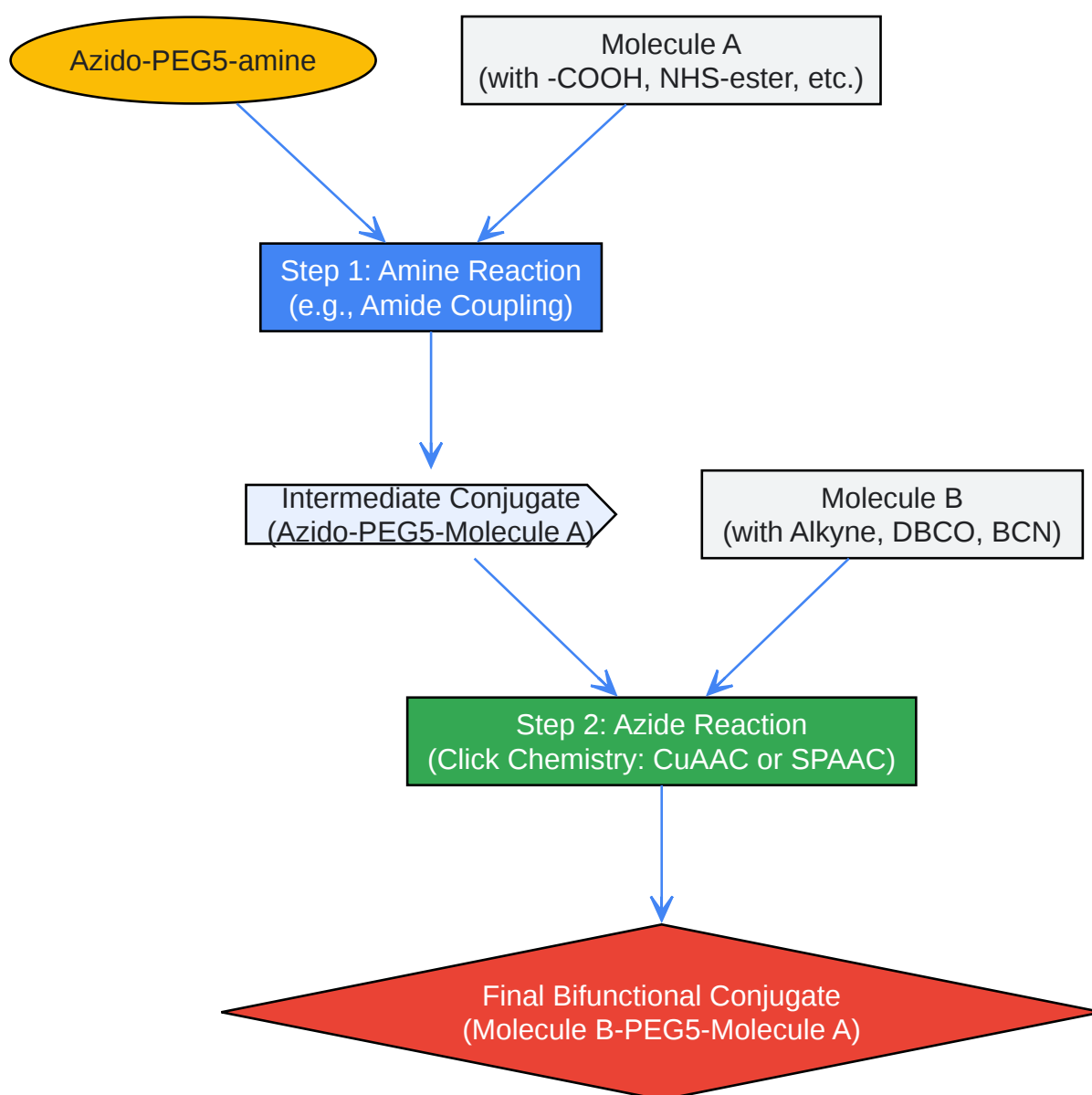
While detailed, proprietary synthesis protocols are not publicly available, the identity and purity of **Azido-PEG5-amine** are typically confirmed using standard analytical chemistry techniques. Researchers procuring this compound can usually obtain this data from the supplier.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure. The spectra will show characteristic peaks corresponding to the protons and carbons in the ethylene glycol repeat units, as well as distinct signals for the carbons and protons adjacent to the terminal amine and azide groups, confirming their presence and location. Some suppliers make NMR data available for viewing on their product pages.[3]
- **Mass Spectrometry (MS):** Techniques like Electrospray Ionization (ESI) are used to determine the molecular weight of the compound. The measured mass should correspond to the calculated mass of the chemical formula  $\text{C}_{12}\text{H}_{26}\text{N}_4\text{O}_5$ , confirming the compound's identity.

- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, ensuring it is free from significant contaminants or side products from synthesis. A purity of over 98% is common for research-grade material.[3][4]

## Logical Workflow for Application

The dual reactivity of **Azido-PEG5-amine** allows for a sequential and specific conjugation strategy, which is a cornerstone of its utility.



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Caption: General workflow for a two-step bioconjugation reaction.

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